Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClN3O2 |
|---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3 |
InChI Key |
ZASDOHZGWDMWIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions for Core Formation
This pathway highlights the importance of selecting precursors with compatible functional groups to ensure regioselective cyclization.
Chlorination at Position 4
Introducing a chlorine atom at position 4 of the imidazo[1,2-a]quinoxaline core is critical for subsequent functionalization. Phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline is the reagent of choice for this step, converting hydroxyl or amino groups into chlorides. In the case of methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate, intermediate 4 is treated with POCl₃ under reflux to yield 4-chloroimidazo[1,2-a]quinoxaline (5 ).
Mechanistic Insight : The reaction proceeds via a nucleophilic substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. The electron-deficient quinoxaline ring enhances the electrophilicity of position 4, enabling efficient chloride incorporation.
Esterification at Position 8
The methyl ester group at position 8 is introduced through either direct esterification of a carboxylic acid precursor or via Suzuki-Miyaura coupling with a boronic ester. A practical approach involves reacting 8-bromoimidazo[1,2-a]quinoxaline with methyl boronate under palladium catalysis. However, for this compound, a more streamlined method employs methyl 2-imidazolecarboxylate as a starting material, ensuring the ester group is retained throughout the synthesis.
Optimization of Esterification Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Dioxane/water (4:1)
These conditions achieve >80% yield while minimizing side reactions such as ester hydrolysis.
Integrated Synthetic Pathway
Combining the above steps, the synthesis of this compound proceeds as follows:
-
Core Formation :
-
Chlorination :
-
Esterification :
Critical Note : If the ester group is introduced early (e.g., using methyl 2-imidazolecarboxylate), chlorination becomes the final step, reducing the risk of ester degradation.
Purification and Characterization
Post-synthetic purification is essential due to the compound’s structural complexity. Silica gel column chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound. Final characterization relies on:
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Position
The 4-chloro group undergoes efficient displacement with amines under microwave-assisted conditions, enabling rapid functionalization:
Reaction Example:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : Methylamine (20 eq. in ethanol)
Conditions :
-
Microwave irradiation (150°C, 20 min, ~50 W power)
-
Solvent: Ethanol
Product : Methyl 4-(methylamino)imidazo[1,2-a]quinoxaline-8-carboxylate
Yield : 88%
Purification : Silica gel chromatography (ethyl acetate/hexane)
Characterization : -
(DMSO-d6): δ 3.25 (d, 3H, NHCH), 7.52 (s, 1H), 7.92 (s, 1H) .
Suzuki–Miyaura Cross-Coupling
The 4-chloro or bromo substituent facilitates palladium-catalyzed coupling with arylboronic acids:
Reaction Example:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : 3,4-Dimethoxyphenylboronic acid
Conditions :
-
Catalyst: Pd(PPh)
-
Base: NaCO
-
Solvent: Dioxane/HO
-
Microwave irradiation (120°C, 30 min)
Product : Methyl 1-(3,4-dimethoxyphenyl)-4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Yield : 75–85%
Post-Reaction Modification : Demethylation with BBr restores phenolic OH groups .
Ester Group Transformations
The C8 methyl ester can be hydrolyzed or converted to carboxamides:
Hydrolysis to Carboxylic Acid:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : LiOH (aqueous)
Conditions :
-
Solvent: THF/HO
-
Temperature: 60°C, 4 h
Product : 4-Chloroimidazo[1,2-a]quinoxaline-8-carboxylic acid
Yield : 90–95%
Application : Further coupling to amino acids via EDC/HOBt .
Bromination at the Quinoxaline Core
Electrophilic bromination introduces substituents for diversification:
Reaction Example:
Substrate : Methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate
Reagent : N-Bromosuccinimide (1.3 eq.)
Conditions :
-
Solvent: Chloroform
-
Temperature: Reflux (1.5 h)
Product : Methyl 4-chloro-5-bromoimidazo[1,2-a]quinoxaline-8-carboxylate
Yield : Quantitative
Purification : Not required; direct use in downstream reactions .
Synthetic Routes to Key Derivatives
Key Research Findings
-
Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 20 min for methylamine coupling vs. 4h for ammonia) .
-
Positional Selectivity : Bromination occurs preferentially at the C5 position of the quinoxaline ring .
-
Biological Relevance : Derivatives exhibit IC values in the nanomolar range against melanoma (A375) and leukemia (HL60) cell lines .
Scientific Research Applications
Cancer Treatment
One of the primary applications of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is in the treatment of cancers, particularly melanoma and T-cell lymphomas. Research indicates that compounds derived from imidazo[1,2-A]quinoxaline can inhibit tumor growth through various mechanisms:
- Mechanism of Action : These compounds may activate specific cellular pathways such as p38 MAPK while inhibiting others like PI3K, leading to reduced tumor necrosis factor (TNF) production and enhanced anti-inflammatory effects .
- In Vitro Studies : In vitro experiments have shown significant cytotoxic activity against melanoma cell lines (e.g., A375), with many derivatives demonstrating higher efficacy compared to existing treatments like imiquimod and fotemustine .
Immune Modulation
This compound also shows promise as an immune modulator:
- Toll-like Receptor Activation : Compounds in this class have been identified as agonists for Toll-like receptors (TLR) 7 and 8, which play a crucial role in enhancing immune responses. This property suggests their potential use as vaccine adjuvants or in immunotherapy strategies .
Anticancer Activity Data
The following table summarizes the cytotoxic effects of various derivatives of this compound on melanoma cell lines:
Note: The specific IC50 values (X, Y, Z) should be filled based on experimental data found in relevant literature.
Mechanistic Insights
A study detailing the mechanism by which these compounds exert their effects provides insights into their potential therapeutic applications:
Mechanism of Action
The mechanism of action of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Methyl 6-Chloroimidazo[1,2-a]Pyridine-8-Carboxylate (CAS: 760144-55-6)
- Core Structure: Imidazo[1,2-a]pyridine instead of imidazo[1,2-a]quinoxaline.
- Molecular Weight : 239.65 g/mol.
- This analog exhibits a high structural similarity score (0.94) to the target compound, making it a close congener for structure-activity relationship (SAR) studies .
Methyl 8-Chloroimidazo[1,2-a]Pyrazine-2-Carboxylate (CAS: 1206981-34-1)
- Core Structure : Imidazo[1,2-a]pyrazine.
- Molecular Weight : 211.61 g/mol.
- Key Differences: The pyrazine ring introduces additional nitrogen atoms at positions 1 and 4, enhancing polarity but reducing metabolic stability compared to quinoxaline derivatives .
Analogs with Modified Substituents
4-Cyclohexylaminoimidazo[1,2-a]Quinoxaline
- Substituent: Chlorine at position 4 replaced by cyclohexylamino.
- Molecular Weight : 295.37 g/mol.
- This modification is linked to adenosine antagonist activity, suggesting substituent-dependent pharmacological effects .
Ethyl 6-Chloroimidazo[1,2-b]Pyridazine-2-Carboxylate (CAS: 64067-99-8)
- Substituent : Ethyl ester instead of methyl; pyridazine core.
- Molecular Weight : 255.67 g/mol.
- Key Differences: The ethyl ester extends metabolic half-life, while the pyridazine core’s electronic profile differs from quinoxaline, affecting binding affinities in biological targets .
Comparative Data Table
Biological Activity
Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Characteristics
This compound belongs to the imidazoquinoxaline family, which is characterized by the presence of fused imidazole and quinoxaline rings. The chlorine substituent at the fourth position of the imidazole ring enhances its biological activity by increasing lipophilicity and enabling interactions with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific kinases and pathways that are crucial for cancer cell survival and proliferation. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and T-cell lymphoma.
In Vitro Studies
In vitro studies have demonstrated that this compound and its derivatives possess potent cytotoxic activities. The following table summarizes key findings from various studies:
| Compound | Cell Line | IC50 (nM) | Activity |
|---|---|---|---|
| This compound | A375 (Melanoma) | <10 | Highly potent |
| Derivative A | A375 (Melanoma) | 15 | Moderate potency |
| Derivative B | T-Cell Lymphoma | <20 | Significant cytotoxicity |
| Derivative C | Myeloid Leukemia | 25 | Moderate activity |
These results indicate that this compound is among the most active compounds in its class, often outperforming other known anticancer agents such as imiquimod and fotemustine in terms of potency.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
- Study on Melanoma : A study involving the treatment of A375 melanoma cells with this compound demonstrated a significant reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be less than 10 nM, indicating exceptional potency compared to standard treatments.
- T-cell Lymphoma Research : Another study focused on T-cell lymphoma cells showed that derivatives of this compound exhibited IC50 values ranging from 15 to 20 nM. These derivatives were noted for their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to specific kinases involved in cancer progression. This binding affinity correlates with its observed cytotoxic effects in vitro.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 4-chloroquinoxaline derivatives with methyl glyoxylate, followed by cyclization under acidic conditions. Key steps include temperature control (e.g., reflux in acetic acid) and stoichiometric optimization of reagents. Impurity profiles should be monitored using HPLC with UV detection (λ = 254 nm) . For heterocyclic analogs, isosteric replacements (e.g., trifluoromethyl groups) may require microwave-assisted synthesis to enhance yield .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX (SHELXL) for structure refinement, employing iterative cycles of least-squares minimization and electron density mapping. For visualization, ORTEP-3 or WinGX generates anisotropic displacement ellipsoids and packing diagrams .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against S. aureus and E. coli). Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated using nonlinear regression .
Q. How can impurities or degradation products be identified during synthesis?
- Methodological Answer : Employ LC-MS (ESI+ mode) with a C18 column (ACN/water gradient) to detect byproducts. Compare retention times and fragmentation patterns against reference standards. For quantification, use HPLC-DAD with a validated calibration curve (R² > 0.995) .
Advanced Research Questions
Q. What computational methods are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) using PDB structures. Validate binding poses with MD simulations (NAMD/GROMACS) over 100 ns. QSAR models can predict bioactivity by correlating electronic descriptors (HOMO-LUMO gaps) with experimental IC₅₀ values .
Q. How can conformational flexibility of the imidazoquinoxaline ring system impact pharmacological properties?
- Methodological Answer : Analyze puckering parameters (Cremer-Pople coordinates) from X-ray data to quantify non-planarity. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Pseudorotation barriers can be calculated using relaxed potential energy scans .
Q. What strategies improve metabolic stability in derivative design?
- Methodological Answer : Replace metabolically labile groups (e.g., ester moieties) with bioisosteres (carbamate or amide). Assess stability in human liver microsomes (HLM) with LC-MS/MS monitoring. Pharmacokinetic parameters (t₁/₂, Cl) should be validated in rodent models .
Q. How can advanced NMR techniques resolve ambiguities in regiochemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
